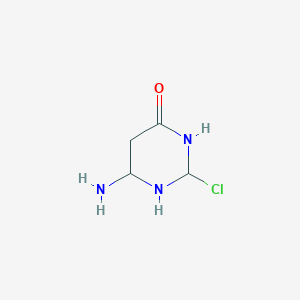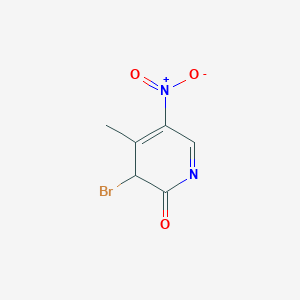
3-Bromo-4-methyl-5-nitropyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methyl-5-nitro-2-pyridinone is a heterocyclic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridinone ring. It is commonly used in various research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-nitro-2-pyridinone typically involves the bromination of 4-methyl-5-nitro-2-pyridinone. One common method includes the reaction of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol, followed by bromination with bromine in acetic acid . The reaction conditions often involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of 3-Bromo-4-methyl-5-nitro-2-pyridinone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-methyl-5-nitro-2-pyridinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted pyridinones depending on the nucleophile used.
Reduction: The major product is 3-bromo-4-methyl-5-amino-2-pyridinone.
Oxidation: The major product is 3-bromo-4-carboxy-5-nitro-2-pyridinone.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methyl-5-nitro-2-pyridinone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methyl-5-nitro-2-pyridinone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Bromo-4-methyl-5-nitro-2-pyridinone is unique due to the presence of both a bromine atom and a nitro group on the pyridinone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its methyl group also adds to its uniqueness by influencing its solubility and reactivity .
Eigenschaften
Molekularformel |
C6H5BrN2O3 |
|---|---|
Molekulargewicht |
233.02 g/mol |
IUPAC-Name |
3-bromo-4-methyl-5-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2,5H,1H3 |
InChI-Schlüssel |
TZFHFFSWNFRYES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC(=O)C1Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


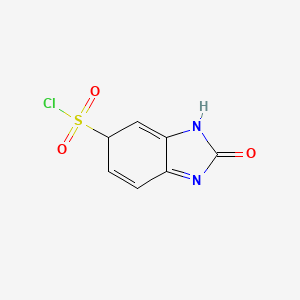
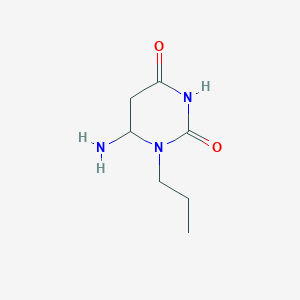
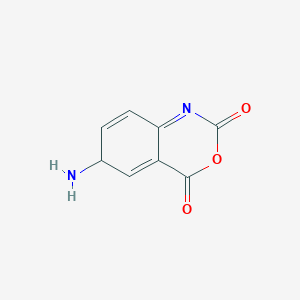
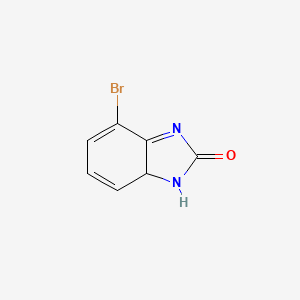
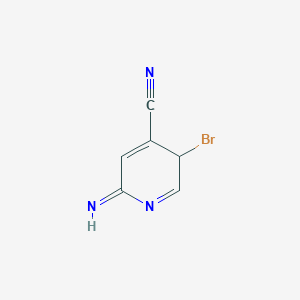
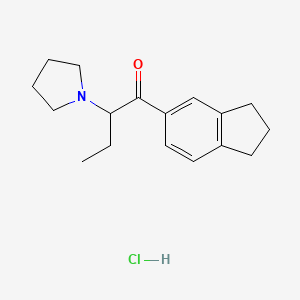
![6-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359247.png)


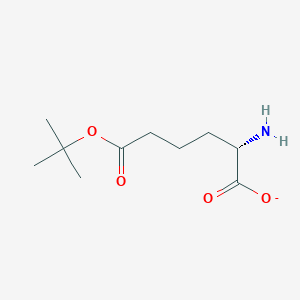

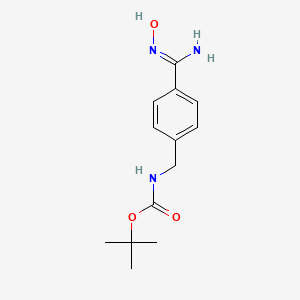
![3-Chlorobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B12359268.png)
